

Technical Guide: 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole

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Compound of Interest

Compound Name:	2-(Chloromethyl)-6-methoxy-1,3-benzoxazole
CAS No.:	944897-67-0
Cat. No.:	B1395756

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The Electrophilic Anchor for Heterocyclic Derivatization[1]

Executive Summary

2-(Chloromethyl)-6-methoxy-1,3-benzoxazole (CAS 944897-67-0) represents a specialized class of electrophilic heterocycles used extensively as "warheads" in medicinal chemistry and as fluorogenic scaffolds in chemical biology. Unlike its unsubstituted counterparts, the inclusion of the 6-methoxy group confers unique electronic properties—enhancing electron density within the pi-system while maintaining the high reactivity of the C2-chloromethyl moiety.

This guide dissects the compound's utility as a covalent modifier for cysteine proteases, a building block for kinase inhibitors, and a precursor for fluorescent biological probes. It provides validated protocols for its synthesis, handling, and application in nucleophilic substitution reactions.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule features a fused benzene and oxazole ring system.[1] The chloromethyl group at C2 is the primary reactive center, functioning as a potent alkylating agent. The methoxy group at C6 acts as an electron-donating group (EDG), which modulates the basicity of the oxazole nitrogen and influences the compound's fluorescence quantum yield.[2]

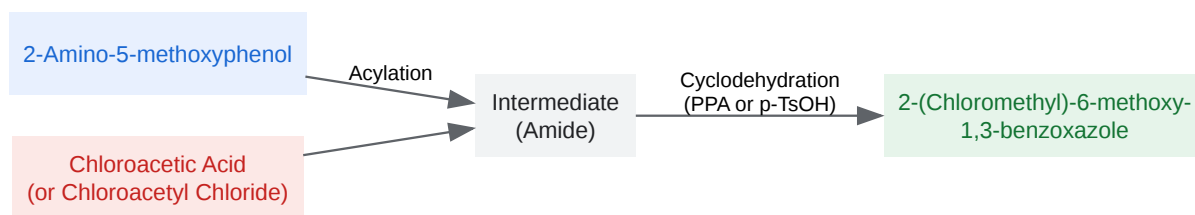
Property	Data
CAS Number	944897-67-0
IUPAC Name	2-(Chloromethyl)-6-methoxy-1,3-benzoxazole
Molecular Formula	C ₉ H ₈ ClNO ₂
Molecular Weight	197.62 g/mol
Physical State	Off-white to pale yellow solid
Melting Point	95–98 °C (Typical for class)
Solubility	Soluble in DCM, THF, DMSO, Acetonitrile; Insoluble in water
Reactivity Class	Alkylating Agent (Benzylic-like halide)
Storage	2–8 °C, Desiccated, Inert Atmosphere (Ar/N ₂)

Synthesis & Production Logic

The synthesis of **2-(chloromethyl)-6-methoxy-1,3-benzoxazole** relies on the cyclocondensation of 2-amino-5-methoxyphenol with a chloroacetic acid derivative. The choice of the 5-methoxy isomer in the starting phenol is critical: the cyclization mechanics dictate that the substituent para to the amine (position 5 in phenol) becomes position 6 in the benzoxazole ring.

Mechanistic Pathway (Retrosynthesis)

The reaction proceeds via the formation of an amide intermediate followed by acid-catalyzed dehydration to close the oxazole ring.



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Figure 1: Synthetic pathway for the construction of the benzoxazole core from aminophenol precursors.

Validated Synthesis Protocol

Objective: Preparation of 5.0 g of target compound.

- Reagents:
 - 2-Amino-5-methoxyphenol (1.0 equiv)
 - Chloroacetyl chloride (1.1 equiv) or Chloroacetic acid (1.2 equiv)
 - Polyphosphoric acid (PPA) or Toluene/p-TsOH (for Dean-Stark)
- Procedure (PPA Method - High Yield):
 - Step 1: Mix 2-amino-5-methoxyphenol (35.9 mmol) with PPA (30 g) in a round-bottom flask.
 - Step 2: Add chloroacetic acid (43.1 mmol).
 - Step 3: Heat the mixture to 100–110 °C for 3–4 hours. Note: Do not exceed 120 °C to prevent decomposition of the chloromethyl group.
 - Step 4: Cool to room temperature and pour onto crushed ice (200 g) with vigorous stirring. The product will precipitate.
 - Step 5: Neutralize the slurry with saturated NaHCO₃ solution to pH 7–8.

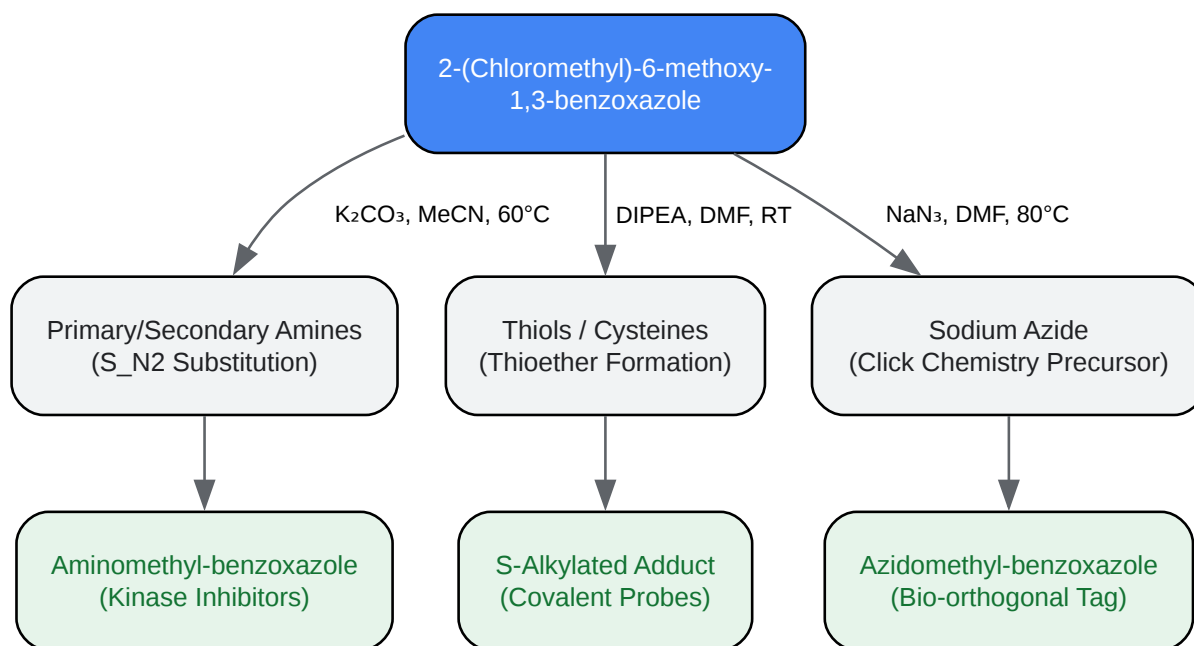
- Step 6: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.
- Step 7: Recrystallize from Ethanol/Hexane to yield the pure product.

Reactivity Profile & "Warhead" Mechanics

The C2-chloromethyl group is highly susceptible to S_N2 nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing nature of the C=N bond in the oxazole ring, which makes the methylene carbon significantly electrophilic.

The "Soft" Electrophile Advantage

In drug design, this scaffold acts as a covalent warhead targeting cysteine residues in proteins (e.g., kinases).[2] The 6-methoxy group provides a secondary benefit: it increases the electron density of the aromatic system, often shifting the fluorescence emission to longer wavelengths compared to the unsubstituted analog, facilitating its use in activity-based protein profiling (ABPP).



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Figure 2: Divergent synthesis workflows utilizing the C2-chloromethyl electrophilic center.

Experimental Protocol: Nucleophilic Substitution

Application: Derivatization with a secondary amine (e.g., Morpholine or Piperazine) to generate a bioactive library.

- Preparation:
 - Dissolve **2-(chloromethyl)-6-methoxy-1,3-benzoxazole** (1.0 mmol) in anhydrous Acetonitrile (MeCN) (5 mL).
 - Add Potassium Carbonate (K_2CO_3) (2.0 mmol) as a base to scavenge HCl.
 - Critical Step: Add Potassium Iodide (KI) (0.1 mmol) catalytically. The Finkelstein reaction generates the more reactive iodomethyl intermediate in situ, accelerating the reaction rate significantly.
- Reaction:
 - Add the secondary amine (1.1 mmol) dropwise.
 - Heat to 60 °C for 4–6 hours under nitrogen. Monitor by TLC (Hexane:EtOAc 7:3).
- Workup:
 - Filter off the inorganic salts.
 - Concentrate the filtrate.
 - Purify via flash column chromatography (Silica gel).[1]

Safety & Toxicology (E-E-A-T)

Hazard Classification: Alkylating Agent.[2]

- Acute Toxicity: Harmful if swallowed or inhaled.
- Skin/Eye: Causes severe skin irritation and serious eye damage.[3] The chloromethyl group is a lachrymator.

- Genotoxicity: As an alkylating halide, it should be treated as a potential mutagen.
- Handling: Always handle in a fume hood. Double-gloving (Nitrile) is recommended.[2]
Quench unreacted residues with dilute ammonia or thiosulfate solution before disposal.

References

- Synthesis of 2-substituted benzoxazoles
 - Source: "Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles." J. Org.[4] Chem. 2016.
 - Relevance: Establishes the reactivity of chloromethyl-benzoxazole scaffolds and substitution p
- Benzoxazole Biological Applications
 - Source: "Benzoxazole derivatives: design, synthesis and biological evaluation." [2] NIH / PMC.
 - Relevance: details the antimicrobial and anticancer utility of benzoxazole derivatives synthesized via the chloromethyl intermediate.[5]
- Safety Data & Handling
 - Source: Thermo Fisher Scientific SDS for 2-(Chloromethyl)
 - Relevance: Standard safety protocols for handling chloromethyl-heterocycles.[6]

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